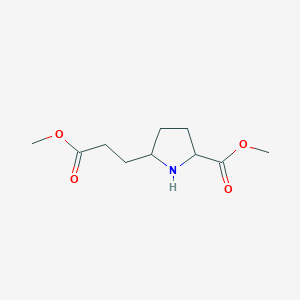

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxy-oxopropyl reagents under specific conditions. One common method includes the esterification of pyrrolidine-2-carboxylic acid with methoxy-oxopropyl alcohol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy-oxopropyl group, leading to the formation of different derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in studying reaction mechanisms due to its ability to participate in diverse chemical transformations. Researchers utilize it to develop new synthetic pathways or optimize existing ones, contributing to advancements in organic synthesis.

Biology

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate plays a role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes or receptors, making it valuable for studying biological processes and developing therapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific reactivity or stability. Industries focused on pharmaceuticals, agrochemicals, and polymer production may find this compound particularly beneficial.

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

- Synthetic Pathway Development : A study reported the successful use of this compound as a precursor in synthesizing novel pyrrolidine derivatives with enhanced biological activity, indicating its role in expanding chemical libraries for pharmaceutical research .

- Material Science Applications : Investigations into polymer formulations revealed that incorporating this compound improved the mechanical properties and thermal stability of materials, suggesting its utility in industrial applications .

Mecanismo De Acción

The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-oxopropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .

Comparación Con Compuestos Similares

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:

Methyl 5-oxopyrrolidine-2-carboxylate: Lacks the methoxy-oxopropyl group, resulting in different reactivity and applications.

Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group, leading to variations in solubility and reactivity.

Pyrrolidine-2-carboxylic acid: The parent compound without esterification, used in different chemical contexts.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.

Actividad Biológica

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- IUPAC Name : this compound

- CAS Number : 1822597-21-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways.

- Hydrogen Bonding : The presence of the methoxy group allows for hydrogen bonding interactions that can enhance binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : There is potential for this compound to reduce inflammation through modulation of inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Some studies have indicated cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-oxopyrrolidine-2-carboxylate | Lacks methoxy group | Limited reactivity |

| Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Ethyl ester instead of methyl | Different solubility |

| Pyrrolidine-2-carboxylic acid | Parent compound without esterification | Different biochemical applications |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers in cell cultures .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent cytotoxic effects .

- Mechanistic Insights : Further investigations into the mechanism of action showed that this compound inhibited key enzymes involved in cancer metabolism, thus impairing tumor growth .

Propiedades

IUPAC Name |

methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZXSSBOJSEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCC(N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.